tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate
Description
tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate is a hydrazinecarboxylate derivative characterized by a tert-butyl carbamate group, a central hydrazine backbone, and a 1-methoxy-1-oxopropan-2-yl substituent. Key spectroscopic data includes:
- 1H NMR (400 MHz, CDCl3): δ 3.69 (s, 3H, OCH3), 2.30 (s, 3H, CH3), 1.44–1.24 (m, 12H, tert-butyl and CH3) .
- 13C NMR (101 MHz, CDCl3): δ 171.2 (C=O), 159.9 (carbamate), 52.2 (OCH3), 28.1 (tert-butyl) .
- Molecular Formula: C18H27N3O5Na, with HRMS confirming [M + Na]+ at m/z 388.1845 .
The tert-butyl group enhances steric protection of the hydrazine moiety, while the methoxy-oxopropan-2-yl substituent introduces electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or cyclization reactions.
Properties
IUPAC Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-6(7(12)14-5)10-11-8(13)15-9(2,3)4/h6,10H,1-5H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZCDZXAVTXLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2-bromo-1-methoxypropane under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often at elevated temperatures.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Hydrazine derivatives with reduced functional groups.
Substitution: Substituted hydrazinecarboxylates with various nucleophiles attached.
Scientific Research Applications
tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 2-Benzyl-2-(pent-4-en-1-yl)hydrazinecarboxylate (1i)
tert-Butyl 1-Methyl-2-phenylhydrazinecarboxylate
- Substituents : Methyl and phenyl groups.
- Molecular Weight : 222.286 (C12H18N2O2) .
- Key Difference : The phenyl substituent enhances π-π stacking interactions in crystal packing, whereas the methoxy-oxopropan-2-yl group in the target compound offers hydrogen-bonding capability via the carbonyl oxygen .
Heterocyclic Derivatives
tert-Butyl 2-(5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate
- Structure : Hydrazinecarboxylate linked to a pyrrolopyrazine ring.
- Synthesis : Achieved via Pd-catalyzed coupling and tosylation (50% yield) .
- Key Difference : The electron-deficient pyrrolopyrazine ring directs reactivity toward electrophilic aromatic substitution, unlike the aliphatic methoxy-oxopropan-2-yl group in the target compound .
Functional Group Modifications
(S)-tert-Butyl (1-Hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate
Biological Activity
tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate is an organic compound with the molecular formula C10H20N2O4. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound’s synthesis, mechanisms of action, and biological activities, supported by data tables and case studies.
Synthetic Routes
The synthesis of this compound typically involves the reaction of tert-butyl hydrazinecarboxylate with 2-bromo-1-methoxypropane under basic conditions. The reaction is commonly performed in solvents such as dichloromethane or tetrahydrofuran, using potassium carbonate as a base.
Chemical Reactions
The compound undergoes several chemical reactions, including:
- Oxidation : Can be oxidized to form oxo derivatives.
- Reduction : Reduction yields various hydrazine derivatives.
- Substitution : Nucleophilic substitution can occur at the methoxy group.
Table 1: Summary of Chemical Reactions
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Oxo derivatives |
| Reduction | Sodium borohydride, lithium aluminum hydride | Hydrazine derivatives |
| Substitution | Amines, thiols | Substituted hydrazinecarboxylates |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The mechanism appears to involve enzyme inhibition related to cell cycle regulation.
Table 2: Anticancer Activity Data
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an inhibitor of enzymes involved in cell proliferation and survival pathways. This inhibition leads to apoptosis in cancer cells while potentially sparing normal cells.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.
Case Study 2: Anticancer Effects
In another investigation focusing on cancer treatment, this compound was tested alongside established chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to single-agent treatments, highlighting its potential role as an adjunct therapy in oncology.
Q & A
Q. How can synthesis conditions for tert-butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate be optimized to improve yield and purity?
Methodological Answer: Employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) while minimizing the number of trials. For example, fractional factorial designs can identify critical factors influencing yield, such as reaction time or stoichiometry. Post-synthesis, use column chromatography (hexanes/EtOAC with 0.25% Et3N) to purify intermediates, as demonstrated in similar hydrazinecarboxylate syntheses . Monitor purity via NMR and HPLC to validate optimization.
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer: Utilize a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm hydrazine and ester functional groups.
- X-ray crystallography for absolute stereochemical determination, as seen in structurally related tert-butyl carbamates .
- Mass spectrometry (MS) for molecular weight validation.
- Infrared (IR) spectroscopy to track carbonyl (C=O) and N-H stretches. Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Methodological Answer: Follow hazard-specific precautions outlined in safety data sheets (SDS):
- Use PPE (gloves, goggles, lab coat) to mitigate toxicity risks.
- Store under inert atmosphere (N2 or Ar) at 2–8°C (per P401 guidelines) to prevent degradation .
- Conduct risk assessments for spill scenarios, emphasizing neutralization protocols for reactive intermediates .
Advanced Research Questions
Q. How can computational methods accelerate the design of reactions involving this hydrazinecarboxylate derivative?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT, reaction path searches) to predict transition states and intermediates. Tools like ICReDD’s reaction discovery platform combine computational modeling with experimental feedback loops, narrowing optimal conditions (e.g., solvent polarity, pH) without trial-and-error approaches. For example, simulate nucleophilic substitution pathways to identify viable leaving groups .
Q. What strategies resolve contradictions in observed vs. predicted reaction outcomes for this compound?
Methodological Answer:
- Data Triangulation : Cross-validate experimental results with computational predictions (e.g., Gibbs free energy profiles) and spectroscopic evidence.
- Sensitivity Analysis : Test minor parameter variations (e.g., trace moisture levels) that may explain discrepancies in yields or byproduct formation.
- Retrosynthetic Deconstruction : Re-examine reaction steps (e.g., Boc deprotection efficiency) using kinetic isotope effects or isotopic labeling .
Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?
Methodological Answer:
- Kinetic Profiling : Monitor reaction rates under varying concentrations to distinguish between concerted or stepwise mechanisms.
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine derivatives to trace nitrogen migration in bond-forming steps.
- Docking Studies : For biological applications, model interactions with target enzymes (e.g., hydrolases) using molecular dynamics simulations .
Q. What structural analogs of this compound are viable for structure-activity relationship (SAR) studies?
Methodological Answer: Synthesize analogs with:
- Varying ester groups : Replace methoxy with ethoxy or tert-butoxy to assess steric effects.
- Substituted hydrazines : Introduce aryl or spirocyclic groups (e.g., 1,4-dioxaspiro[4.5]decan-8-yl) to modulate lipophilicity .
- Bioisosteres : Substitute the tert-butyl carbamate with trifluoroacetyl or benzyl groups to enhance metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
